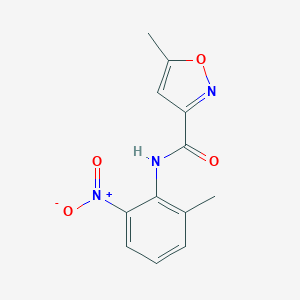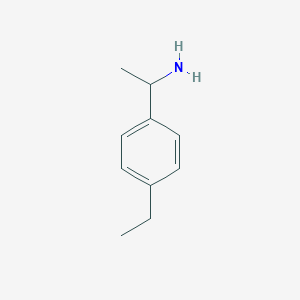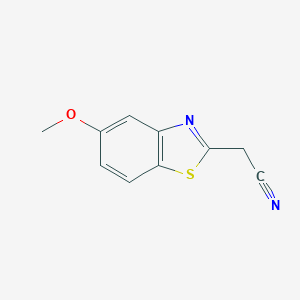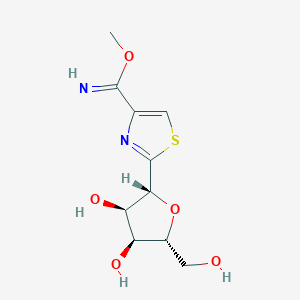
4-Methylamidatetiazofurin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylamidatetiazofurin (4-MATF) is a synthetic compound that has received significant attention in scientific research due to its unique properties. It belongs to the class of tiazofurin derivatives and has shown promising results in various biological applications.
作用機序
The mechanism of action of 4-Methylamidatetiazofurin involves the inhibition of an enzyme called inosine monophosphate dehydrogenase (IMPDH). IMPDH is an essential enzyme that plays a crucial role in the biosynthesis of guanine nucleotides, which are necessary for DNA synthesis and cell proliferation. By inhibiting IMPDH, 4-Methylamidatetiazofurin disrupts the nucleotide metabolism of cancer cells, leading to their death.
生化学的および生理学的効果
Apart from its anticancer activity, 4-Methylamidatetiazofurin has been shown to have several other biochemical and physiological effects. It has been reported to inhibit the replication of the hepatitis C virus, which is a significant cause of liver disease worldwide. Moreover, 4-Methylamidatetiazofurin has been found to enhance the immune response of the body by activating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of 4-Methylamidatetiazofurin is its selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 4-Methylamidatetiazofurin has a low toxicity profile, which is desirable for any drug candidate. However, the synthesis of 4-Methylamidatetiazofurin is a complex process, which limits its availability for research purposes. Moreover, the mechanism of action of 4-Methylamidatetiazofurin is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
Despite the promising results of 4-Methylamidatetiazofurin in preclinical studies, there is still a long way to go before it can be used in clinical settings. Some of the future directions for research on 4-Methylamidatetiazofurin include:
1. Optimization of the synthesis method to increase the yield and purity of the compound.
2. Elucidation of the mechanism of action of 4-Methylamidatetiazofurin to identify potential targets for cancer therapy.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 4-Methylamidatetiazofurin in animal models to determine its safety and efficacy.
4. Development of novel drug delivery systems to improve the bioavailability of 4-Methylamidatetiazofurin.
Conclusion:
In conclusion, 4-Methylamidatetiazofurin is a promising compound that has shown potential as an anticancer agent. Its unique mechanism of action and low toxicity profile make it an attractive candidate for cancer therapy. However, further research is required to optimize its therapeutic potential and develop it into a clinically viable drug.
合成法
The synthesis of 4-Methylamidatetiazofurin is a multi-step process that involves the reaction of 2-amino-5-methylthiazole with ethyl chloroformate, followed by the reaction with hydrazine hydrate to form the final product. The purity and yield of 4-Methylamidatetiazofurin depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
4-Methylamidatetiazofurin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and lung cancer. Moreover, 4-Methylamidatetiazofurin has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable feature for cancer treatment.
特性
CAS番号 |
144660-79-7 |
|---|---|
製品名 |
4-Methylamidatetiazofurin |
分子式 |
C10H14N2O5S |
分子量 |
274.3 g/mol |
IUPAC名 |
methyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidate |
InChI |
InChI=1S/C10H14N2O5S/c1-16-9(11)4-3-18-10(12-4)8-7(15)6(14)5(2-13)17-8/h3,5-8,11,13-15H,2H2,1H3/t5-,6-,7-,8-/m1/s1 |
InChIキー |
ZWHJLJBFDVMAJQ-WCTZXXKLSA-N |
異性体SMILES |
COC(=N)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
正規SMILES |
COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
同義語 |
2-(beta-D-ribofuranosyl)thiazol-4-ylcarboximidate 4-methylamidatetiazofurin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



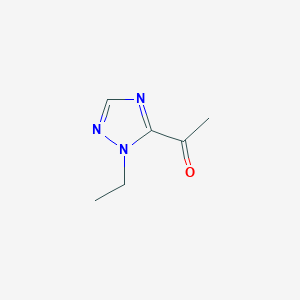
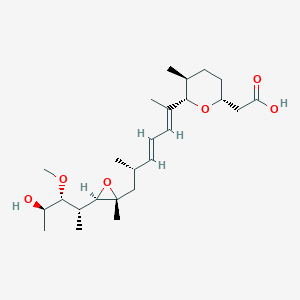
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
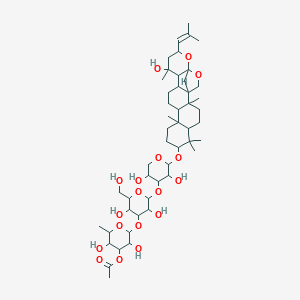
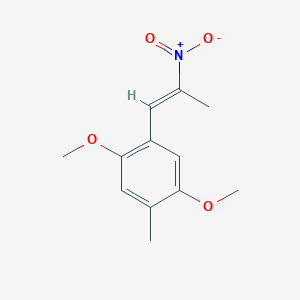
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
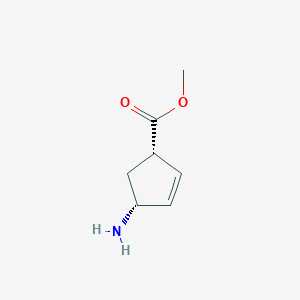
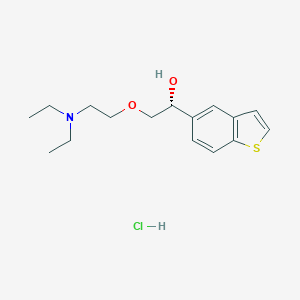
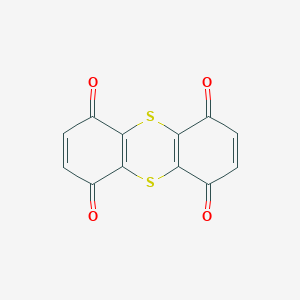
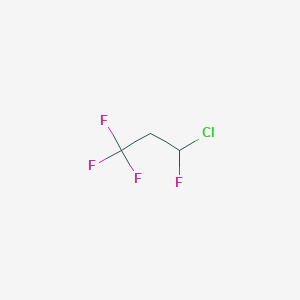
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
